N-(2-Carboxyethyl)-N-lauryl-beta-alanine N-(2-Carboxyethyl)-N-lauryl-beta-alanine
Brand Name: Vulcanchem
CAS No.: 26256-79-1
VCID: VC16521870
InChI: InChI=1S/C18H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;/h2-16H2,1H3,(H,20,21)(H,22,23);/q;+1
SMILES:
Molecular Formula: C18H35NNaO4+
Molecular Weight: 352.5 g/mol

N-(2-Carboxyethyl)-N-lauryl-beta-alanine

CAS No.: 26256-79-1

Cat. No.: VC16521870

Molecular Formula: C18H35NNaO4+

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Carboxyethyl)-N-lauryl-beta-alanine - 26256-79-1

Specification

CAS No. 26256-79-1
Molecular Formula C18H35NNaO4+
Molecular Weight 352.5 g/mol
IUPAC Name sodium;3-[2-carboxyethyl(dodecyl)amino]propanoic acid
Standard InChI InChI=1S/C18H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;/h2-16H2,1H3,(H,20,21)(H,22,23);/q;+1
Standard InChI Key LLKGTXLYJMUQJX-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O.[Na+]

Introduction

Chemical Identity and Structural Characteristics

N-(2-Carboxyethyl)-N-lauryl-beta-alanine (CAS 17066-08-9) belongs to the class of zwitterionic surfactants, combining hydrophilic and hydrophobic moieties. Its molecular formula is C18H35NO4\text{C}_{18}\text{H}_{35}\text{NO}_4, with a monosodium salt form (CAS 14960-06-6) commonly utilized in commercial formulations . The structure comprises:

  • A dodecyl (C12) chain: Provides hydrophobicity, enabling interaction with oils and greases.

  • A beta-alanine backbone: Serves as the hydrophilic head, facilitating water solubility.

  • A carboxyethyl group: Enhances pH stability and chelation capabilities .

The amphoteric nature allows it to function as an anionic surfactant in alkaline conditions and a cationic surfactant in acidic environments, making it suitable for diverse formulations .

Synthesis and Production Methods

Chemical Synthesis

The traditional chemical synthesis route involves reacting acrylic acid or acrylonitrile with ammonia under high-temperature (120–200°C) and high-pressure (1–5 MPa) conditions. This process yields β-alanine precursors, which are subsequently alkylated with dodecyl bromide to introduce the lauryl group . Key steps include:

  • Ammoniation: Acrylic acid + NH₃ → β-aminopropionitrile.

  • Hydrolysis: β-aminopropionitrile → β-alanine.

  • Alkylation: β-alanine + dodecyl bromide → N-lauryl-beta-alanine derivative .

While efficient, this method generates byproducts like 3-aminopropionamide and requires energy-intensive purification .

Biological Synthesis

Emerging enzymatic approaches utilize L-aspartate-α-decarboxylase (ADC) to convert L-aspartate or fumaric acid into β-alanine. Engineered microbial strains (e.g., E. coli) express ADC, enabling high-yield (≥90%) production under mild conditions . Advantages include:

  • Reduced energy consumption.

  • Minimal byproduct formation.

  • Scalability for industrial processes .

Physicochemical Properties

The compound’s performance is governed by its structural attributes, as summarized below:

PropertyValueSource
AppearanceWhite crystalline powder
SolubilityWater, ethanol, propylene glycol
Molecular Weight337.48 g/mol (free acid)
Boiling Point481.6°C (at 760 mmHg)
Flash Point245°C
pH Stability3–10

Its low critical micelle concentration (CMC) of 0.1–0.5 mM enhances surface activity, while the carboxyl group enables chelation of metal ions, preventing soap scum in hard water .

Advantages Over Conventional Surfactants

  • Biodegradability: The compound degrades >90% within 28 days under aerobic conditions, outperforming nonylphenol ethoxylates (NPEs) .

  • Low Toxicity: LD₅₀ (rat, oral) > 2,000 mg/kg, classifying it as Category 5 under GHS .

  • Cost Efficiency: Bulk production costs are 15–20% lower than betaine surfactants due to optimized synthesis .

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